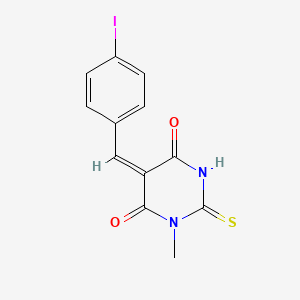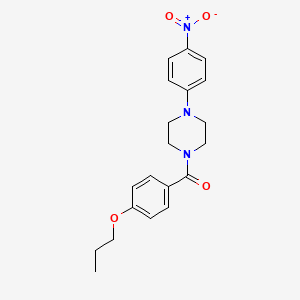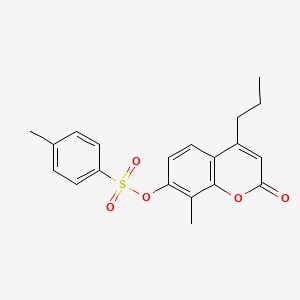![molecular formula C20H24ClNO5 B5146760 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-7925476 and is a selective antagonist of the dopamine D2 receptor.
科学的研究の応用
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate has been extensively studied in scientific research for its potential applications in various fields. It has been found to be a potent and selective antagonist of the dopamine D2 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
作用機序
The mechanism of action of 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. By blocking the dopamine D2 receptor, 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate can reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in the symptoms of various neurological and psychiatric disorders. It has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
The advantages of using 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate in lab experiments include its high selectivity for the dopamine D2 receptor and its potential applications in various fields. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate. One potential direction is to investigate its potential applications in the treatment of drug addiction, as it has been found to reduce the release of dopamine, which is a neurotransmitter that plays a critical role in drug addiction. Another direction is to study its potential applications in the treatment of other neurological and psychiatric disorders such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further research can be conducted to improve the synthesis method and purity of the compound, which can lead to its more widespread use in scientific research.
In conclusion, 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to its more widespread use in scientific research and potential applications in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate involves the reaction of 1-(4-hydroxybutyl)pyrrolidine with 4-chloro-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c19-17-9-10-18(16-8-2-1-7-15(16)17)21-14-6-5-13-20-11-3-4-12-20;3-1(4)2(5)6/h1-2,7-10H,3-6,11-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMSDOFPZNCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)


![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)
